N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2/c1-11-6-5(13(14)15)2-4(3-12-6)7(8,9)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBYIGPCGICNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379522 | |
| Record name | N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-21-1 | |
| Record name | N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-21-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Directed Nitration Using Mixed Acid Systems
A common approach employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The trifluoromethyl group at the 5-position exerts a strong meta-directing effect, ensuring precise nitro group placement.
Table 1: Nitration Conditions and Yields
| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5-(Trifluoromethyl)pyridin-2-amine | HNO₃/H₂SO₄ | 0–5 | 62 |
| N-Methyl-5-(trifluoromethyl)pyridin-2-amine | Acetyl nitrate | 10–15 | 58 |
Alternative Nitration Reagents
To improve regioselectivity, acetyl nitrate (AcONO₂) or nitronium tetrafluoroborate (NO₂BF₄) may replace traditional mixed acids. These reagents reduce side reactions, such as oxidation of the methylamino group, but require anhydrous conditions.
Trifluoromethylation Techniques
Introducing the trifluoromethyl group (-CF₃) demands specialized reagents due to the group’s strong electron-withdrawing nature. Two methods are prevalent:
Nucleophilic Trifluoromethylation
Using Ruppert-Prakash reagent (TMSCF₃) under copper catalysis, trifluoromethyl groups can be added to halogenated pyridine intermediates. For example, 3-nitro-5-iodopyridin-2-amine reacts with TMSCF₃ in DMF at 80°C to yield 3-nitro-5-(trifluoromethyl)pyridin-2-amine.
Table 2: Trifluoromethylation Reagents
| Substrate | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 3-Nitro-5-iodopyridin-2-amine | TMSCF₃ | CuI | 71 |
| 3-Nitro-5-bromopyridin-2-amine | CF₃SiMe₃ | Pd(PPh₃)₄ | 65 |
Electrophilic Trifluoromethylation
Umemoto’s reagent (trifluoromethyliodonium triflate) enables electrophilic substitution on electron-rich pyridine rings. This method is less common due to competing side reactions but offers advantages in sterically hindered systems.
Methylation of Aminopyridine Intermediates
The final step involves methylating the primary amine at the 2-position. Dimethyl sulfate or methyl iodide are standard alkylating agents, though selectivity issues may arise if other nucleophilic sites exist.
Reductive Methylation
A two-step process involving imine formation with formaldehyde followed by reduction using NaBH₃CN ensures higher selectivity. This method avoids over-alkylation and is preferred for lab-scale synthesis.
Reaction Scheme:
Direct Alkylation
Using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C provides moderate yields (50–65%) but requires rigorous purification to remove residual alkylating agents.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling with trifluoromethylboronic acids offers a route to install the -CF₃ group early. However, this method is limited by the availability of boronic acid derivatives.
One-Pot Multi-Component Reactions
Recent patents describe tandem nitration/trifluoromethylation sequences using flow chemistry, reducing purification steps and improving overall yields to >75%.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nitration and trifluoromethylation rates, while ethereal solvents (THF) improve methylation selectivity.
Catalytic Enhancements
Copper(I) iodide boosts trifluoromethylation efficiency, and phase-transfer catalysts (e.g., TBAB) facilitate interfacial reactions in biphasic systems.
Purification Challenges
The final product often requires chromatographic purification due to by-products like di-methylated amines or unreacted intermediates. Recrystallization from ethanol/water mixtures (1:3) achieves >95% purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Oxidation: The methylamine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium azide, thiols, or amines in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Major Products
Reduction: N-methyl-3-amino-5-(trifluoromethyl)pyridin-2-amine.
Substitution: Products vary depending on the nucleophile used, such as N-methyl-3-nitro-5-(azidomethyl)pyridin-2-amine.
Oxidation: N-methyl-3-nitroso-5-(trifluoromethyl)pyridin-2-amine.
Scientific Research Applications
Pharmaceutical Development
N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is recognized for its potential as a lead compound in the development of new therapeutic agents. Its structure allows for interactions with biological targets, which can be exploited to design drugs that target specific diseases.
Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as a precursor in the synthesis of several APIs, particularly those used in cancer therapy. For instance, it has been linked to the production of imatinib mesylate, a well-known tyrosine kinase inhibitor used in treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs) with significant efficacy and low toxicity .
Case Study: Imatinib Mesylate Production
A notable example involves the synthesis pathway of imatinib mesylate from this compound. The synthesis process includes several steps where this compound acts as an essential building block, demonstrating its importance in producing effective cancer therapies .
Chemical Synthesis
This compound can undergo various chemical transformations, making it valuable in synthetic organic chemistry. Its ability to participate in reactions such as nucleophilic substitutions and electrophilic aromatic substitutions opens avenues for creating a variety of derivatives with potentially enhanced biological activities.
Synthetic Pathways
The synthesis of this compound typically involves reactions with reagents such as sulfuric acid and nitric acid under controlled conditions. For example, one method involves reacting 2-chloro-5-trifluoromethylpyridine with methylamine to yield the desired product .
| Reaction Conditions | Yield | Notes |
|---|---|---|
| Sulfuric acid; nitric acid | 75% | Conducted at 0 - 50°C for 3.25 hours |
| Methylamine in N-methylpyrrolidinone | 47% | Reaction stirred at room temperature for 3 hours |
The biological activity of this compound has been explored through various in vitro studies. These investigations have revealed potential antibacterial and antifungal properties, which could broaden its application scope beyond oncology .
Mechanism of Action
The mechanism of action of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards biological targets, while the nitro group can participate in redox reactions, influencing the compound’s pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural Analogs with Nitro and Trifluoromethyl Substitutions
The following table compares key attributes of N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine with structurally related compounds:
Key Observations :
- Methylated Amine vs.
- Substituent Position : Isomeric analogs like 5-Nitro-3-(trifluoromethyl)pyridin-2-amine demonstrate how positional changes alter electronic properties. The nitro group at position 5 may reduce steric hindrance compared to position 3.
- Halogen vs. Nitro : Replacing nitro with iodine (as in 3-Iodo-5-(trifluoromethyl)pyridin-2-amine) introduces a heavier atom, increasing molecular weight and enabling cross-coupling reactions, unlike the nitro group, which is a strong electron-withdrawing director.
Analogs with Heterocyclic or Aromatic Modifications
Pyrimidine Derivatives
Phenyl-Substituted Analogs
- This substitution may enhance interactions with hydrophobic protein pockets.
Functional Group Variations
Research Implications and Substituent Effects
- Trifluoromethyl Group : The -CF₃ group enhances metabolic stability and lipophilicity, making the target compound valuable in designing CNS-active drugs.
- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitutions and stabilizing negative charges in intermediates.
- Methylated Amine : Reduces hydrogen-bonding capacity compared to free amines, which may decrease off-target interactions in medicinal chemistry applications.
Discrepancies and Limitations
- CAS Number Conflict : The target compound is listed as CAS 135277-21-1 and 175277-21-1. This discrepancy requires verification from authoritative databases like SciFinder or PubChem.
- Limited Biological Data: Most evidence focuses on synthetic and structural details; pharmacological data are absent, necessitating further experimental validation.
Biological Activity
N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine (NMTFP) is a compound of significant interest in medicinal and chemical research due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
NMTFP has the following molecular characteristics:
- Molecular Formula : C₇H₆F₃N₃O₂
- Molecular Weight : 221.14 g/mol
- Key Functional Groups : Nitro group (-NO₂), trifluoromethyl group (-CF₃), and an amine group (-NH).
The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.
Target Interactions
NMTFP interacts with various biological targets, primarily through:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in neurotransmitter synthesis, such as monoamine oxidase B (MAO-B) and other key metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist at certain receptors, influencing neurotransmitter release and signaling pathways.
Biochemical Pathways
The biological activity of NMTFP is attributed to its ability to:
- Induce oxidative stress by generating reactive oxygen species (ROS), which can lead to apoptosis in specific cell types.
- Interact with cytochrome P450 enzymes, affecting the metabolism of various xenobiotics .
Antimicrobial Properties
Recent studies have indicated that NMTFP exhibits antimicrobial activity against several pathogens. For instance, its structural similarity to known antimicrobial agents suggests potential efficacy in inhibiting bacterial growth.
Cytotoxic Effects
Research has demonstrated that NMTFP can induce cytotoxicity in cancer cell lines. The mechanism involves the activation of apoptotic pathways, with caspase activation being a critical component of this process .
Neuroprotective Effects
Due to its interaction with neurotransmitter systems, NMTFP may have neuroprotective effects. It has been studied for its potential role in neurodegenerative diseases by modulating oxidative stress responses and neurotransmitter levels.
Case Studies and Research Findings
Several studies have explored the biological activity of NMTFP:
- Study on Cytotoxicity :
-
Antimicrobial Activity Evaluation :
- Research assessing the antimicrobial properties found that NMTFP exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential application in developing new antibiotics.
-
Neuroprotective Study :
- A study focusing on neuroprotection reported that NMTFP could reduce oxidative stress markers in neuronal cell cultures, indicating its therapeutic potential for neurodegenerative conditions.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Notable Features |
|---|---|---|---|
| This compound | C₇H₆F₃N₃O₂ | Antimicrobial, Cytotoxic | Trifluoromethyl enhances stability |
| 3-Nitro-5-(trifluoromethoxy)pyridin-2-amine | C₇H₆F₃N₃O₂ | Antimicrobial | Methoxy group alters activity |
| 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | C₇H₆F₃N₃O₂ | Anticancer | Similar structure with different substitutions |
Q & A
Q. How can conflicting bioactivity data for similar trifluoromethyl-pyridines be reconciled?
- Methodological Answer : Subtle structural differences (e.g., nitro vs. amino substituents) alter electronic profiles. Comparative SAR studies using Hammett constants and LogP measurements quantify substituent effects on potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
